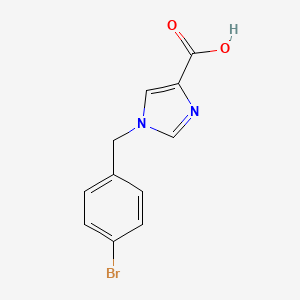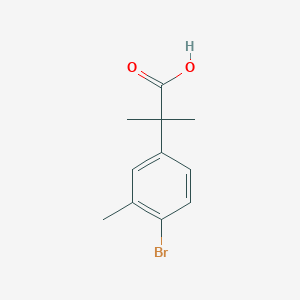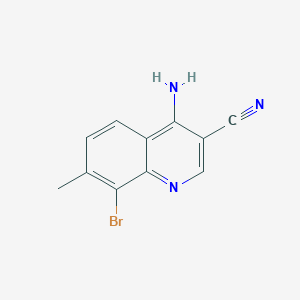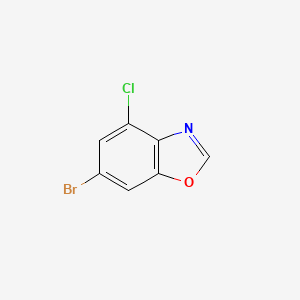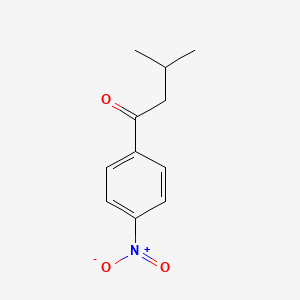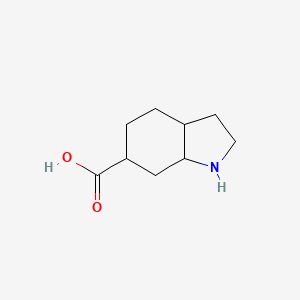
octahydro-1H-indole-6-carboxylic acid
概要
説明
Octahydro-1H-indole-6-carboxylic acid is a compound with the CAS Number: 1544049-39-9 . It is a powder form substance with a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) . This indicates the presence of 9 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a powder form substance . It has a molecular weight of 169.22 .科学的研究の応用
Synthesis and Quantification
- Separation and Quantification for Pharmaceutical Use : Octahydro-1H-indole-2-carboxylic acid, a closely related compound to octahydro-1H-indole-6-carboxylic acid, is a key material in synthesizing Perindopril and Trandolapril. A novel HPLC method has been developed for its quantification and the determination of its isomers, which are significant in pharmaceutical manufacturing (Vali et al., 2012).
Synthesis for Peptide Research
- Creating Tryptophan Derivatives : Methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, a derivative of octahydro-1H-indole, is synthesized for peptide and peptoid conformation studies. These derivatives help in understanding the structure and behavior of peptides (Horwell et al., 1994; 1995).
Pharmaceutical Intermediate Synthesis
- Key Intermediate for Trandolapril : Benzyl trans-octahydro-1H-indole-2-carboxylate hydrochloride, closely related to this compound, is synthesized as a crucial intermediate for Trandolapril, a medication used to treat high blood pressure (Wang Junfang, 2012).
Indole Derivative Synthesis for Biological Activity
- Antibacterial and Antifungal Activities : Research on indole-2-carboxylic acid derivatives, which are structurally similar to this compound, shows significant antibacterial and moderate antifungal activities. These compounds can be potential leads for developing new therapeutic drugs (Raju et al., 2015).
NMR Spectroscopy in Characterization
- Characterizing Indole Derivatives : The use of NMR spectroscopy in characterizing indole derivatives, such as indole-5-carboxylic acid trimers, provides insights into the structure and properties of these compounds. This method is essential for understanding the chemical behavior of related compounds like this compound (Mackintosh et al., 1994).
Safety and Hazards
作用機序
Target of Action
Octahydro-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral activity by interacting with specific viral proteins .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound is known to be soluble in methanol and water , which could potentially impact its bioavailability.
Result of Action
Indole derivatives have been found to have a broad spectrum of biological activities . For example, some indole derivatives have been found to have anti-inflammatory activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol and water suggests that it may be more effective in aqueous environments.
生化学分析
Biochemical Properties
Octahydro-1H-indole-6-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases, facilitating redox reactions. The compound’s carboxylic acid group allows it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and catalytic efficiency . Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, thereby regulating the transcription of target genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by competing with their natural substrates for binding to the active site . This inhibition can lead to the accumulation or depletion of specific metabolites, affecting cellular processes. Additionally, the compound can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic flux, which can influence cellular function and viability.
特性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMCFWIKVXNHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544049-39-9 | |
| Record name | octahydro-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


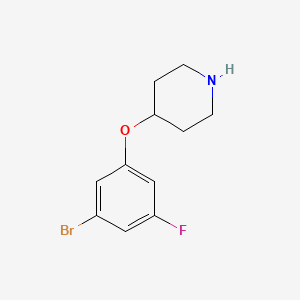



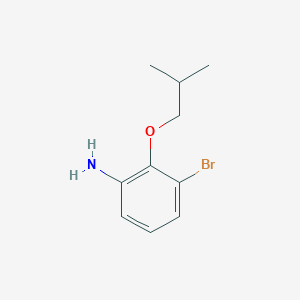



![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
